AZD-9291 dimesylate, also known as osimertinib, is a third-generation irreversible inhibitor specifically designed to target the epidermal growth factor receptor, particularly effective against mutations associated with non-small cell lung cancer. Developed by AstraZeneca, it has gained attention for its ability to overcome resistance mutations such as T790M while sparing the wild-type receptor, making it a significant advancement in targeted cancer therapies.
AZD-9291 is classified as an epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily utilized in the treatment of advanced non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene. The compound is administered orally and has been evaluated in various clinical trials for its efficacy and safety profile in patients who have previously progressed on other epidermal growth factor receptor inhibitors.
The synthesis of AZD-9291 involves several sophisticated chemical reactions. A notable approach utilizes an automated flow reactor for optimizing the final stages of synthesis. This method includes a telescoped amide coupling followed by an elimination reaction, achieving a yield of approximately 89% through iterative optimization using high-performance liquid chromatography for real-time analysis .
Key steps in the synthesis include:
AZD-9291 has a molecular formula of and a molecular weight of approximately 499.61 g/mol . The compound's structure features a unique pyrimidine core that distinguishes it from earlier-generation inhibitors. Its structural characteristics include:
The detailed molecular structure supports its selectivity and potency against specific mutations while minimizing off-target effects.
AZD-9291 undergoes several key chemical reactions during its synthesis and mechanism of action:
AZD-9291 functions by irreversibly binding to the epidermal growth factor receptor at the cysteine 797 residue within the ATP-binding pocket. This binding prevents ATP from accessing its binding site, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival .
In preclinical studies, AZD-9291 demonstrated potent inhibition of both sensitizing mutations (such as L858R) and resistance mutations (like T790M), with IC50 values indicating high potency (e.g., 12 nmol/L for L858R) . This selectivity is pivotal in treating patients who have developed resistance to first-generation inhibitors.
AZD-9291 exhibits several notable physical and chemical properties:
AZD-9291 is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4